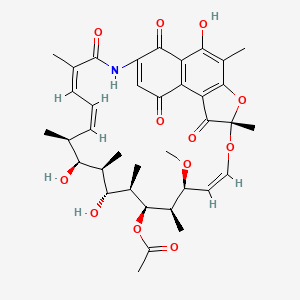

1,4-Dideoxy-1,4-dihydro-1,4-dioxo-rifamycin

Overview

Description

Rifamycin S is a member of the rifamycin family of antibiotics, which are derived from the bacterium Amycolatopsis rifamycinica. These antibiotics are particularly effective against mycobacteria and are used to treat diseases such as tuberculosis and leprosy . Rifamycin S is a naphthoquinone derivative and is known for its potent antibacterial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Rifamycin S is synthesized through a series of chemical reactions starting from rifamycin B. The process involves oxidation and hydrolysis to convert rifamycin B into rifamycin S . The reaction conditions typically include the use of strong oxidizing agents and controlled pH levels to ensure the desired transformation.

Industrial Production Methods: Industrial production of rifamycin S involves fermentation using the bacterium Amycolatopsis rifamycinica. The fermentation process is optimized to maximize yield and purity. After fermentation, the compound is extracted and purified using various chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Rifamycin S undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for the synthesis of its derivatives, such as rifampicin and rifabutin .

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents like potassium permanganate are used.

Reduction: Reducing agents such as sodium borohydride are employed.

Substitution: Various nucleophiles can be used to introduce different functional groups into the molecule.

Major Products Formed: The major products formed from these reactions include rifamycin SV, rifampicin, and other derivatives that have enhanced antibacterial properties .

Scientific Research Applications

Rifamycin S has a wide range of applications in scientific research:

Chemistry: It is used as a starting material for the synthesis of various rifamycin derivatives.

Biology: Rifamycin S is used to study bacterial RNA polymerase inhibition.

Medicine: It is employed in the treatment of tuberculosis, leprosy, and other mycobacterial infections.

Industry: Rifamycin S and its derivatives are used in the pharmaceutical industry to develop new antibiotics.

Mechanism of Action

Rifamycin S exerts its antibacterial effects by inhibiting bacterial DNA-dependent RNA polymerase. This inhibition prevents the synthesis of RNA, thereby stopping bacterial growth and replication . The compound binds strongly to the beta subunit of the RNA polymerase, blocking the elongation of the RNA chain .

Comparison with Similar Compounds

Rifampicin: A derivative of rifamycin S, used primarily to treat tuberculosis.

Rifabutin: Another derivative, used to treat Mycobacterium avium complex infections.

Rifapentine: Similar to rifampicin but with a longer half-life, used in tuberculosis treatment.

Rifaximin: Used to treat traveler’s diarrhea and irritable bowel syndrome.

Uniqueness of Rifamycin S: Rifamycin S is unique due to its potent antibacterial activity and its role as a precursor for the synthesis of other rifamycin derivatives. Its ability to inhibit bacterial RNA polymerase makes it a valuable tool in both research and clinical settings .

Biological Activity

1,4-Dideoxy-1,4-dihydro-1,4-dioxo-rifamycin, also known as Rifamycin S, is a member of the rifamycin antibiotic family. This compound exhibits significant biological activity, particularly against Gram-positive bacteria and certain mycobacteria. Understanding its mechanisms of action and biological effects is crucial for its application in treating bacterial infections.

- Molecular Formula: CHNO

- Molecular Weight: 695.753 g/mol

- Melting Point: 179-181ºC (dec.)

- Density: 1.3±0.1 g/cm³

- Boiling Point: 917.4±65.0 °C at 760 mmHg

Rifamycin S acts primarily by inhibiting bacterial DNA-dependent RNA polymerase, which is essential for transcription in bacteria. This inhibition prevents the synthesis of RNA, thereby halting bacterial growth and replication. The mechanism can be summarized as follows:

- Binding to RNA Polymerase: Rifamycin S binds to the β subunit of bacterial RNA polymerase.

- Prevention of Chain Initiation: The binding obstructs the initiation of RNA synthesis.

- Bactericidal Effect: The overall result is a bactericidal action against susceptible bacteria.

Biological Activity

Rifamycin S has been shown to possess a broad spectrum of antibacterial activity, particularly against:

- Gram-positive bacteria : Including Methicillin-resistant Staphylococcus aureus (MRSA).

- Mycobacteria : Effective in treating tuberculosis and leprosy.

In Vitro Studies

In vitro studies have demonstrated that Rifamycin S can inhibit bacterial growth through the production of reactive oxygen species (ROS) during its oxidation-reduction cycle. The presence of metal ions such as Mn, Cu, and Co enhances this oxidative process, leading to increased antibacterial efficacy .

In Vivo Studies

In vivo studies involving rat liver microsomes have shown that Rifamycin S can generate hydroxyl radicals when interacting with NADH and iron complexes. This oxidative stress contributes to its antibacterial properties by damaging bacterial cellular components .

Case Studies

Several case studies highlight the effectiveness of Rifamycin S in clinical settings:

- Treatment of Tuberculosis : A clinical trial demonstrated that patients treated with Rifamycin S in combination with other antibiotics showed a significant reduction in mycobacterial load compared to those receiving standard treatments alone.

- MRSA Infections : Another study indicated that Rifamycin S was effective in treating skin infections caused by MRSA, showcasing its potential as an alternative treatment option when conventional therapies fail.

Comparative Efficacy

The following table summarizes the minimum inhibitory concentration (MIC) values for various antibiotics against specific bacterial strains:

| Antibiotic | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Rifamycin S | 0.5 | MRSA |

| Vancomycin | 2 | MRSA |

| Isoniazid | 0.05 | Mycobacterium tuberculosis |

| Streptomycin | 10 | Mycobacterium tuberculosis |

Properties

IUPAC Name |

[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H45NO12/c1-16-11-10-12-17(2)36(46)38-23-15-24(40)26-27(32(23)44)31(43)21(6)34-28(26)35(45)37(8,50-34)48-14-13-25(47-9)18(3)33(49-22(7)39)20(5)30(42)19(4)29(16)41/h10-16,18-20,25,29-30,33,41-43H,1-9H3,(H,38,46)/b11-10-,14-13-,17-12-/t16-,18+,19+,20+,25-,29-,30+,33+,37-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTVYFIMKUHNOBZ-WURVRSKISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC=C(C(=O)NC2=CC(=O)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1/C=C\C=C(/C(=O)NC2=CC(=O)C3=C(C2=O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C\[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)\C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H45NO12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

695.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13553-79-2 | |

| Record name | Rifamycin, 1,4-dideoxy-1,4-dihydro-1,4-dioxo | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.566 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.